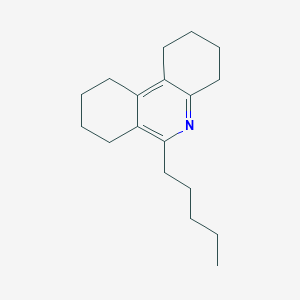
6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine: is a nitrogen-containing heterocyclic compound. It is a derivative of phenanthridine, which is known for its role as a DNA-binding fluorescent dye through intercalation. This compound is characterized by its octahydro structure, which means it has been hydrogenated to add eight hydrogen atoms, and a pentyl group attached to the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pictet-Hubert Reaction: This reaction involves the condensation of 2-aminobiphenyl with formaldehyde in the presence of zinc chloride at elevated temperatures.
Radical Cyclization: Another method involves radical cyclization using tributyltin hydride and azobisisobutyronitrile as a radical initiator in toluene, followed by aromatization using activated manganese dioxide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phenanthridine derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenanthridone derivatives.
Reduction: Fully hydrogenated phenanthridine derivatives.
Substitution: Halogenated phenanthridine derivatives.
Scientific Research Applications
Chemistry: Phenanthridine derivatives are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: These compounds are used as DNA-binding fluorescent dyes, which are essential in molecular biology for staining and visualizing nucleic acids.
Medicine: Phenanthridine derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA and inhibit cell proliferation .
Industry: In the industrial sector, these compounds are used in the production of dyes and pigments.
Mechanism of Action
The primary mechanism of action for phenanthridine derivatives involves intercalation into DNA. This process disrupts the normal function of DNA by inserting between the base pairs, which can inhibit DNA replication and transcription. The molecular targets include the DNA double helix, and the pathways involved are those related to DNA synthesis and repair.
Comparison with Similar Compounds
Acridine: Another nitrogen-containing heterocyclic compound used as a DNA-binding dye.
Quinoline: A heterocyclic aromatic organic compound with similar applications in dye production and pharmaceuticals.
Isoquinoline: An isomer of quinoline with similar chemical properties and applications.
Uniqueness: 6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine is unique due to its specific hydrogenation and pentyl substitution, which can influence its chemical reactivity and biological activity compared to other phenanthridine derivatives.
Properties
CAS No. |
10594-03-3 |
|---|---|
Molecular Formula |
C18H27N |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
6-pentyl-1,2,3,4,7,8,9,10-octahydrophenanthridine |
InChI |
InChI=1S/C18H27N/c1-2-3-4-12-17-15-10-6-5-9-14(15)16-11-7-8-13-18(16)19-17/h2-13H2,1H3 |
InChI Key |
FNUATPIDZQSFPD-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
Canonical SMILES |
CCCCCC1=C2CCCCC2=C3CCCCC3=N1 |
| 10594-03-3 | |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


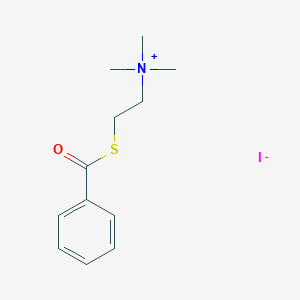
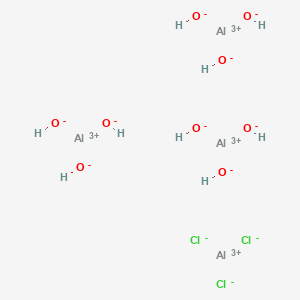

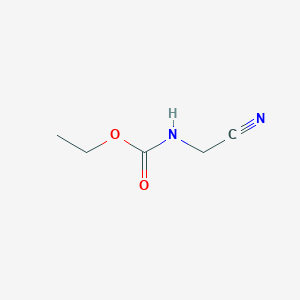
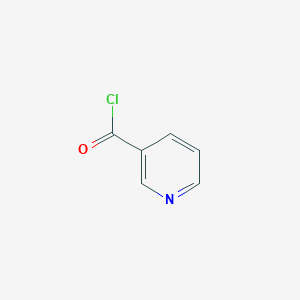

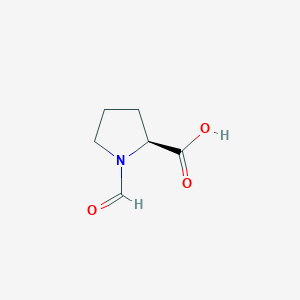
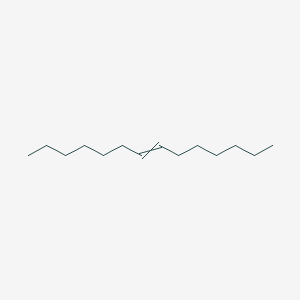
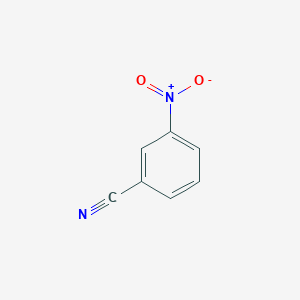
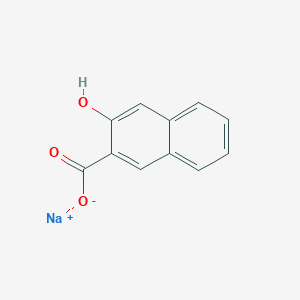
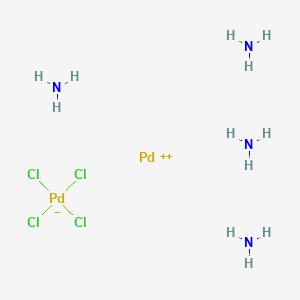
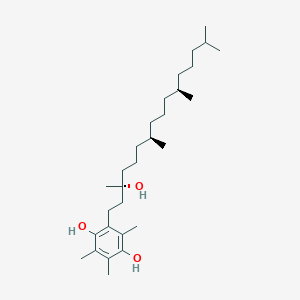
![Naphtho[2,3-d]thiazole-2(3H)-thione](/img/structure/B78341.png)

